REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[C:10]([C:12]([O:14][CH3:15])=[O:13])[C:9]([CH3:16])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[N+:17]([O-])([OH:19])=[O:18].S(=O)(=O)(O)O>ClCCl>[CH3:16][C:9]1[C:8]([N+:17]([O-:19])=[O:18])=[C:3]([C:4]([O:6][CH3:7])=[O:5])[C:2]([CH3:1])=[CH:11][C:10]=1[C:12]([O:14][CH3:15])=[O:13]
|
Name
|
|
Quantity
|
3.14 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)OC)C=C(C(=C1)C(=O)OC)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0.92 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1.75 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The mixture was then quenched with water
|
Type
|
ADDITION
|
Details
|
diluted with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic portion was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel, 10-20% ethyl acetate in hexanes)
|
Reaction Time |
1.75 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)OC)C=C(C(=C1[N+](=O)[O-])C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.4 mmol | |
AMOUNT: MASS | 2.78 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |